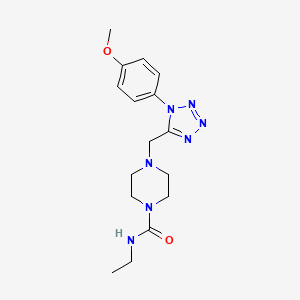

N-ethyl-4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-ethyl-4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound contains a piperazine ring, a tetrazole moiety, and a methoxyphenyl group, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 4-methoxyphenylhydrazine with sodium azide under acidic conditions.

Attachment to Piperazine: The tetrazole intermediate is then reacted with N-ethylpiperazine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired product.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and reduce costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification methods.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group.

Reduction: The tetrazole ring can be reduced under specific conditions to form an amine.

Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the ethyl group can be replaced by other alkyl or aryl groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can be used for the reduction of the tetrazole ring.

Substitution: Alkyl halides or aryl halides can be used in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products Formed

Oxidation: Formation of 4-hydroxyphenyl or 4-formylphenyl derivatives.

Reduction: Formation of N-ethyl-4-((1-(4-aminophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide.

Substitution: Formation of various N-substituted piperazine derivatives.

Scientific Research Applications

Medicinal Chemistry

N-ethyl-4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide has been investigated for its potential as a therapeutic agent. The presence of the tetrazole ring is significant as similar compounds have shown various pharmacological activities, including:

- Antimicrobial Activity : Research indicates that tetrazole derivatives exhibit notable antimicrobial properties. A study showed that compounds with similar structures demonstrated effective inhibition against various bacterial strains, suggesting that this compound may also possess such activity .

Antitumor Research

The compound's structure suggests potential applications in cancer therapy. Compounds containing piperazine and tetrazole moieties have been studied for their ability to induce apoptosis in cancer cells. Mechanisms of action may involve:

- Enzyme Inhibition : Similar compounds have been found to inhibit key enzymes involved in cancer cell metabolism, leading to reduced proliferation and increased apoptosis .

Neuropharmacology

Given the structural characteristics of this compound, there is potential for applications in neuropharmacology. Compounds with piperazine rings are often explored for their effects on neurotransmitter systems, which could lead to developments in treatments for neurological disorders.

Case Study 1: Antimicrobial Evaluation

A series of synthesized compounds related to this compound were evaluated for antimicrobial activity using standard methods. The results indicated that several derivatives exhibited significant activity against Gram-positive and Gram-negative bacteria.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 5e | E. coli | 12 µg/mL |

| 5k | S. aureus | 10 µg/mL |

| 5g | P. aeruginosa | 15 µg/mL |

This data underscores the potential of this class of compounds in developing new antimicrobial agents .

Case Study 2: Antitumor Activity

In vitro studies have shown that similar tetrazole-piperazine derivatives can induce cell cycle arrest and apoptosis in various cancer cell lines. For instance, a study reported that specific derivatives led to significant increases in pro-apoptotic markers while downregulating anti-apoptotic proteins, indicating a promising avenue for cancer treatment .

Mechanism of Action

The mechanism of action of N-ethyl-4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to enzymes or receptors and modulate their activity. The piperazine ring can enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems.

Comparison with Similar Compounds

Similar Compounds

- N-ethyl-4-((1-(4-hydroxyphenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide

- N-ethyl-4-((1-(4-formylphenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide

- N-methyl-4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide

Uniqueness

N-ethyl-4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide is unique due to the presence of the methoxy group on the phenyl ring, which can influence its electronic properties and reactivity. Additionally, the combination of the tetrazole and piperazine rings provides a versatile scaffold for further functionalization and optimization in various applications.

Biological Activity

N-ethyl-4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide, a compound with the CAS number 1049412-57-8, has garnered attention for its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.

The compound has the following chemical characteristics:

- Molecular Formula : C16H23N7O2

- Molecular Weight : 345.40 g/mol

- Structure : The compound features a piperazine core with a tetrazole moiety, which is known to mimic biological molecules, allowing it to interact with various biological targets .

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The tetrazole ring can mimic certain biological structures, enabling it to interfere with biochemical pathways. This interaction may lead to modulation of enzyme activity or receptor signaling, which is crucial for its therapeutic potential .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study highlighted its cytotoxic effects on various cancer cell lines, demonstrating an IC50 value that suggests potent activity against tumor cells. The structure-activity relationship (SAR) analysis revealed that the presence of the methoxyphenyl group enhances its anticancer efficacy .

Neuroprotective Effects

In vivo studies have shown that this compound possesses neuroprotective properties. For instance, it significantly prolonged survival times in mice subjected to acute cerebral ischemia, indicating its potential as a therapeutic agent for neurodegenerative conditions . These findings suggest that the compound may modulate neuroinflammatory pathways or enhance neuronal survival during ischemic events.

Case Studies and Research Findings

Properties

IUPAC Name |

N-ethyl-4-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]piperazine-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N7O2/c1-3-17-16(24)22-10-8-21(9-11-22)12-15-18-19-20-23(15)13-4-6-14(25-2)7-5-13/h4-7H,3,8-12H2,1-2H3,(H,17,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKGODVJGLIQDMI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)N1CCN(CC1)CC2=NN=NN2C3=CC=C(C=C3)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N7O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.40 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.